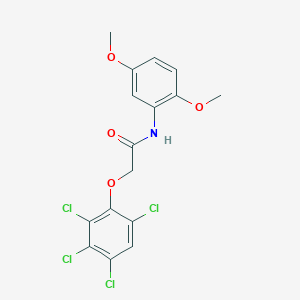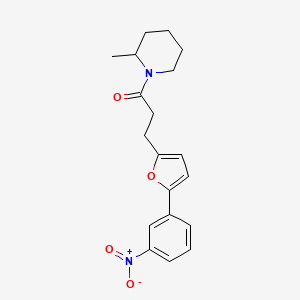![molecular formula C21H17N B11939171 2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine CAS No. 75392-24-4](/img/structure/B11939171.png)
2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-2-苯乙烯基]-4-[(Z)-2-苯乙烯基]吡啶是一种有机化合物,属于吡啶衍生物类。该化合物以两个连接在吡啶环上的苯乙烯基为特征。该化合物的独特结构排列使其成为各种科学研究和应用的有趣主题。
准备方法
合成路线和反应条件
2-[(E)-2-苯乙烯基]-4-[(Z)-2-苯乙烯基]吡啶的合成通常涉及使用钯催化的交叉偶联反应。一种常见的方法是Heck反应,其中卤代吡啶衍生物在钯催化剂和碱的作用下与苯乙烯偶联。该反应通常在惰性气氛(如氮气或氩气)中进行,以防止氧化。
工业生产方法
在工业环境中,可以通过优化反应条件(如温度、压力和反应物的浓度)来扩大该化合物的生产规模。连续流动反应器通常用于提高反应的效率和产率。使用高通量筛选技术也可以帮助识别用于大规模生产的最有效催化剂和反应条件。
化学反应分析
反应类型
2-[(E)-2-苯乙烯基]-4-[(Z)-2-苯乙烯基]吡啶会经历各种类型的化学反应,包括:
氧化: 该化合物可以用高锰酸钾或三氧化铬等试剂氧化,导致形成相应的酮或羧酸。
还原: 还原反应可以在钯催化剂存在下使用氢气进行,导致形成饱和衍生物。
取代: 亲核取代反应可以在吡啶环上发生,其中胺或硫醇等亲核试剂取代卤素原子。
常用试剂和条件
氧化: 高锰酸钾 (KMnO₄),三氧化铬 (CrO₃)
还原: 氢气 (H₂),钯碳 (Pd/C)
取代: 胺,硫醇,卤代吡啶衍生物
形成的主要产物
氧化: 酮,羧酸
还原: 饱和衍生物
取代: 氨基或硫醇取代的吡啶衍生物
科学研究应用
2-[(E)-2-苯乙烯基]-4-[(Z)-2-苯乙烯基]吡啶在科学研究中具有广泛的应用,包括:
化学: 用作合成更复杂有机分子的结构单元。它也用于研究反应机理和催化作用。
生物学: 研究其潜在的生物活性,例如抗菌和抗癌特性。
医学: 由于其与特定生物靶标相互作用的能力,被探索为潜在的治疗剂。
工业: 用于开发先进材料,如有机半导体和发光二极管 (LED)。
作用机制
2-[(E)-2-苯乙烯基]-4-[(Z)-2-苯乙烯基]吡啶的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可以与这些靶标结合并调节其活性,从而导致各种生物效应。例如,它可能会抑制参与细胞增殖的某些酶的活性,从而表现出抗癌特性。其作用机制中涉及的确切途径和分子靶标仍在研究中。
相似化合物的比较
类似化合物
- 2-[(E)-2-苯乙烯基]-4-[(E)-2-苯乙烯基]吡啶
- 2-[(Z)-2-苯乙烯基]-4-[(Z)-2-苯乙烯基]吡啶
- 2-[(E)-2-苯乙烯基]-3-[(Z)-2-苯乙烯基]吡啶
独特性
2-[(E)-2-苯乙烯基]-4-[(Z)-2-苯乙烯基]吡啶由于其特定的立体化学而独一无二,这会影响其反应性和与生物靶标的相互作用。苯乙烯基中 (E) 和 (Z) 构型的存在会导致与其异构体相比具有不同的化学和生物特性。
属性
CAS 编号 |
75392-24-4 |
|---|---|
分子式 |
C21H17N |
分子量 |
283.4 g/mol |
IUPAC 名称 |
4-[(Z)-2-phenylethenyl]-2-[(E)-2-phenylethenyl]pyridine |
InChI |
InChI=1S/C21H17N/c1-3-7-18(8-4-1)11-12-20-15-16-22-21(17-20)14-13-19-9-5-2-6-10-19/h1-17H/b12-11-,14-13+ |
InChI 键 |
XLHNFKOFFFAZAW-RCWDKCQFSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C\C2=CC(=NC=C2)/C=C/C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=CC(=NC=C2)C=CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-{[(3-chlorophenyl)methyl]amino}-2-{4-[2-(dimethylamino)ethyl]piperazin-1-yl}quinazolin-6-yl)-1-methylpyridin-2(1H)-one](/img/structure/B11939089.png)




![8-N-[(2R)-3,3-dimethylbutan-2-yl]-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B11939136.png)
![Diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11939152.png)


![N-(3-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11939163.png)




